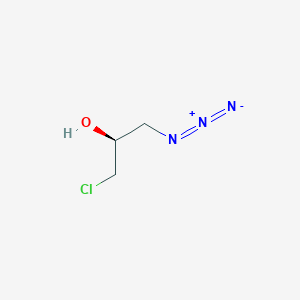
2-Propanol, 1-azido-3-chloro-, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-azido-3-chloro-, (2S)- typically involves the reaction of epichlorohydrin with sodium azide. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Epichlorohydrin+Sodium Azide→1-Azido-3-chloro-2-propanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
2-Propanol, 1-azido-3-chloro-, (2S)- undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Substitution: Sodium azide, organic solvents (e.g., dichloromethane), controlled temperature.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Oxidation: Chromium trioxide, acetic acid, room temperature.
Major Products Formed
Substitution: Various azido derivatives.
Reduction: 1-amino-3-chloro-2-propanol.
Oxidation: 1-azido-3-chloropropanone.
科学研究应用
2-Propanol, 1-azido-3-chloro-, (2S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with azido functionalities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Propanol, 1-azido-3-chloro-, (2S)- involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The compound’s reactivity is primarily due to the presence of the azido and hydroxyl groups, which can undergo nucleophilic substitution and oxidation-reduction reactions.
相似化合物的比较
Similar Compounds
1-Azido-2,3-epoxypropane: Similar in structure but contains an epoxide group instead of a hydroxyl group.
3-Azido-1-propanol: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
1-Azido-3-chloropropane: Similar but lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
2-Propanol, 1-azido-3-chloro-, (2S)- is unique due to its combination of azido, chloro, and hydroxyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its chiral nature also allows for enantioselective reactions, which are valuable in the synthesis of optically active compounds.
属性
CAS 编号 |
681225-50-3 |
|---|---|
分子式 |
C3H6ClN3O |
分子量 |
135.55 g/mol |
IUPAC 名称 |
(2S)-1-azido-3-chloropropan-2-ol |
InChI |
InChI=1S/C3H6ClN3O/c4-1-3(8)2-6-7-5/h3,8H,1-2H2/t3-/m1/s1 |
InChI 键 |
DTXBDTUEXOVFTN-GSVOUGTGSA-N |
手性 SMILES |
C([C@@H](CCl)O)N=[N+]=[N-] |
规范 SMILES |
C(C(CCl)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-](/img/structure/B12538376.png)
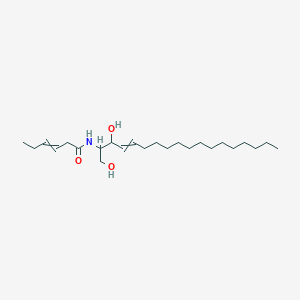
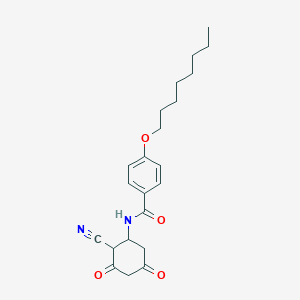
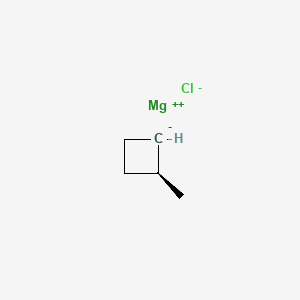
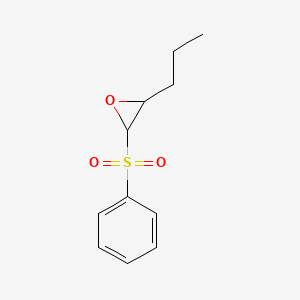
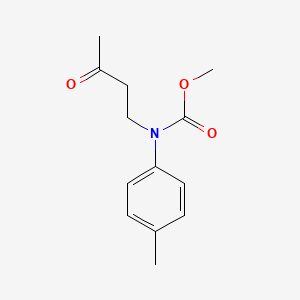
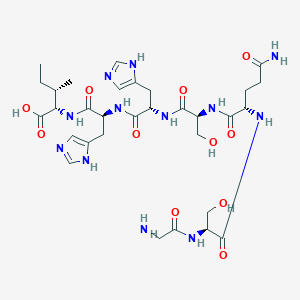
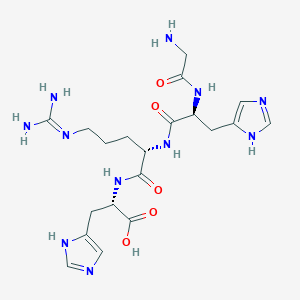
![(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538412.png)
![(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12538414.png)
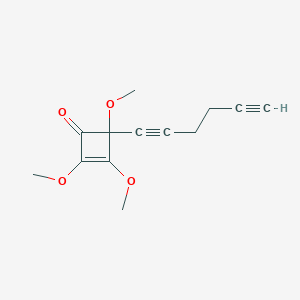
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine](/img/structure/B12538424.png)
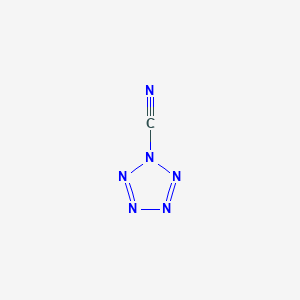
![6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one](/img/structure/B12538456.png)
